cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%
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Overview
Description
“Cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-39-1 . It has a molecular weight of 311.18 . The compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15BrO3/c15-12-3-1-2-10 (8-12)13 (16)7-9-4-5-11 (6-9)14 (17)18/h1-3,8-9,11H,4-7H2, (H,17,18)/t9-,11+/m1/s1
. This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.18 . It’s recommended to be stored at temperatures between 28°C . For more specific physical and chemical properties such as melting point, boiling point, and solubility, further experimental data or resources would be needed .Scientific Research Applications
Synthesis of Fluorinated Pyrethroids
This compound is utilized in the synthesis of fluorinated pyrethroids, which are a class of advanced insecticides. The process involves the selective formation of the cis cyclopropane ring, which is crucial for the insecticidal activity. The compound’s bromophenyl group plays a key role in this synthesis, providing a reactive site for further chemical transformations .
Biomedical Materials
Due to its structural complexity and reactivity, cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a valuable precursor in the development of biomedical materials. These materials can be used in drug delivery systems and as scaffolds for tissue engineering.
Electronic Materials
The bromophenyl moiety in the compound can be used to introduce bromine atoms into electronic materials. Bromine atoms are known to influence the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Energy Materials
Researchers are exploring the use of this compound in the creation of energy materials, such as organic photovoltaics (OPVs). The compound’s ability to undergo various chemical reactions makes it a versatile building block for constructing complex molecular architectures that are essential for efficient energy conversion.
Chemical Synthesis
The compound serves as an intermediate in the chemical synthesis of various organic molecules. Its carboxylic acid group allows for easy modification, making it a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Neurotoxicity Studies
The compound has potential applications in neurotoxicity studies. By modifying its structure, researchers can investigate the neurotoxic potentials of new derivatives on acetylcholinesterase activity and oxidative stress parameters in the brain, which are crucial for understanding the mechanisms of neurodegeneration .
Custom Synthesis
Lastly, the compound is valuable for custom synthesis services, where it can be tailored to produce specific derivatives required by clients for research and development purposes. This includes the synthesis of novel compounds for testing as potential drugs or for other scientific investigations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLUQUCUBIXLN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
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